3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
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Overview
Description
3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound belongs to the class of azepines, which are known for their diverse pharmacological and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the hydroamination of alkyne functions by amide moieties can lead to the formation of benzazepinones . Another method includes the use of palladium-catalyzed addition of tethered amides to phenyl acetylenes .
Industrial Production Methods
Industrial production of this compound often involves the use of one-pot synthesis techniques, which are efficient and cost-effective. These methods typically involve the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepines.
Scientific Research Applications
3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The compound may also inhibit certain enzymes, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzazepine: A benzene-fused azepine with similar pharmacological properties.
Dibenzazepinone: A dibenzene-fused azepine with additional therapeutic implications.
Uniqueness
3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is unique due to its specific substitution pattern and the presence of a methylamino group, which enhances its bioactivity and therapeutic potential compared to other azepine derivatives .
Properties
IUPAC Name |
3-(methylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-10-7-6-8-4-2-3-5-9(8)13-11(10)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOCQHQJJYDCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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